2-Methylheptadecane
Overview
Description
2-Methylheptadecane is a chemical compound with the molecular formula C18H38 . It has an average mass of 254.494 Da and a monoisotopic mass of 254.297348 Da . It is also known as Heptadecane, 2-methyl- . This compound is used in analytical studies and as a technical or engineered material for compounds and properties of diesel surrogate fuels for engine testing and chemical-kinetic modeling . It can also be used for microwave-enhanced pyrolysis of natural algae from water blooms .
Synthesis Analysis
The synthesis of this compound involves evaporation of the solvent under reduced pressure followed by chromatographic purification over silica gel using light petroleum ether .Molecular Structure Analysis
The molecular structure of this compound consists of 18 carbon atoms and 38 hydrogen atoms . The structure can be viewed as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis
This compound has a boiling point of 584.2 K . Its fusion temperatures are 278 K . The enthalpy of vaporization is 67.8 kJ/mol at a temperature of 457 K .Scientific Research Applications
Pheromone Research in Moths
2-Methylheptadecane is primarily recognized for its role as a sex pheromone compound in various species of moths, particularly within the Arctiidae family. Studies have found that it serves as a crucial chemical signal facilitating reproductive behaviors in species such as the Holomelina aurantiaca complex, Holomelina laeta, and Pyrrharctia isabella (Roelofs & Cardé, 1971). Further research delves into the biosynthesis of this pheromone in various moth species, revealing the biochemical pathways that convert leucine to isovaleric acid, which then contributes to the formation of this compound (Charlton & Roelofs, 1991).
Chemical Synthesis and Structural Studies
The synthesis and structural characterization of this compound have been subjects of chemical research. Singh et al. (1994) reported on the synthesis of this compound, highlighting its importance in chemical studies related to pheromones (Singh, Arora, Kaur, & Kad, 1994). Additionally, the thermal properties of compounds like this compound have been examined, providing insight into their behavior under varying temperature conditions, which is vital for understanding their stability and applications (Messerly & Finke, 1971).
Applications in Biochemistry and Environmental Studies
In biochemistry, this compound has been studied for its incorporation into brain lipids in rats. Research by Chang et al. (1973) explored how this compound interacts with brain lipid structures, contributing to the understanding of lipid biochemistry (Chang, Muramatsu, & Schmid, 1973). In environmental studies, the biodegradation of compounds like this compound under methanogenic conditions has been investigated, providing valuable insights into the environmental impact and breakdown of petroleum-derived compounds (Abu Laban, Dao, Semple, & Foght, 2015).
Safety and Hazards
In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . Following eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .
properties
IUPAC Name |
2-methylheptadecane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H38/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(2)3/h18H,4-17H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJWUMFHQJJBBOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H38 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3073266 | |
Record name | Heptadecane, 2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3073266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1560-89-0, 72123-30-9 | |
Record name | 2-Methylheptadecane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001560890 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isooctadecane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072123309 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-METHYLHEPTADECANE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125393 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Heptadecane, 2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3073266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isooctadecane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.392 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-METHYLHEPTADECANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GK7FXL06Y8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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